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Compound of Interest

Compound Name: 2-Fluorocumene

CAS No.: 2022-67-5

Cat. No.: B3367959

Get Quote

Compound: 1-Fluoro-2-isopropylbenzene (2-Fluorocumene) CAS Registry Number: 2022-67-5

Molecular Formula: C

H

F Molecular Weight: 138.18 g/mol

Executive Summary
2-Fluorocumene serves as a critical fluorinated building block in the synthesis of

agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-

positioning of the electron-withdrawing fluorine atom relative to the electron-donating isopropyl

group.[1] This steric and electronic clash creates distinct spectroscopic signatures—particularly

in

F and

C NMR—that differ significantly from its para and meta isomers. This guide provides a
validated reference for interpreting these signals, grounded in experimental literature and
fundamental spectroscopic principles.
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Mass Spectrometry (MS) Analysis
Method: Electron Ionization (EI), 70 eV.

The mass spectrum of 2-fluorocumene is dominated by benzylic cleavage, modified by the

presence of the ortho-fluorine. Unlike non-fluorinated cumene, the stability of the resulting

cations is influenced by the fluorine's inductive effect (

) and resonance effect (

).

Fragmentation Logic & Data
m/z (Mass-to-
Charge)

Relative
Abundance

Fragment
Assignment

Mechanistic Origin

138 ~20-30%
Molecular Ion

(Parent).

123 100% (Base Peak)

Loss of methyl from

isopropyl group.

Forms a stable

-fluorobenzyl-type

cation.

103 ~10-15%

Loss of F from the

base peak (rare) or

complex

rearrangement.

96 ~40-50%

Loss of propene via

McLafferty

Rearrangement.

77 ~20%
Phenyl cation (loss of

substituents).

Fragmentation Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b3367959/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-fluorocumene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3367959?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the primary fragmentation pathways, highlighting the

competition between simple cleavage and rearrangement.
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m/z 77
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- F
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Caption: Primary EI-MS fragmentation pathways for 2-Fluorocumene showing the competition

between methyl loss and propene elimination.

Infrared Spectroscopy (IR)
Method: FT-IR (Neat film or CCl

solution).

The IR spectrum is diagnostic for the ortho-substitution pattern and the C-F bond. The lack of

N-H or O-H stretches simplifies the high-frequency region.
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Wavenumber (cm

)
Vibration Mode Diagnostic Notes

2965, 2875
C-H Stretch (

)

Characteristic doublet for

isopropyl methyls.

3040 - 3070
C-H Stretch (

)
Weak aromatic C-H stretching.

1585, 1490 C=C Aromatic Ring Stretch
"Breathing" modes of the

benzene ring.

1230 - 1250 C-F Stretch

Strong, broad band. The C-F

stretch is often coupled with

ring vibrations.

755 C-H Out-of-Plane Bending

Strong band characteristic of

1,2-disubstituted (ortho)

benzene rings.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(Chloroform-d) Internal Standard: TMS (

0.00 ppm)

The NMR analysis is the most definitive tool for 2-fluorocumene. The presence of the

F nucleus (Spin 1/2, 100% abundance) causes extensive splitting in both

H and

C spectra due to

-coupling.

A. F NMR
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This is the cleanest starting point for identification.

Chemical Shift:

-119.4 ppm

Multiplicity: Multiplet (ddd) due to coupling with aromatic protons (ortho, meta, para) and

potentially the methine proton.

B. H NMR Data (400 MHz)
Chemical Shift
(

)

Multiplicity Integration
Coupling (

in Hz)
Assignment

1.25 Doublet (d) 6H Isopropyl -CH

3.27 Septet (sept) 1H
Isopropyl -CH-

(Methine)

7.00 - 7.15 Multiplet (m) 2H Complex Ar-H (C3, C5)

7.18 - 7.30 Multiplet (m) 2H Complex Ar-H (C4, C6)

Note: The aromatic region is complex due to overlapping

,

, and

couplings. The proton at C3 (ortho to F) typically resonates upfield relative to C6.

C. C NMR Data (100 MHz)
The

C spectrum is defined by large C-F coupling constants. These couplings are diagnostic for the
position of carbons relative to the fluorine atom.
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Chemical Shift
(

)

Multiplicity (Hz) Assignment Carbon Type

160.2 Doublet (d) 245.0 C1 (Ipso to F) Quaternary (C-F)

136.8 Doublet (d) 15.0 C2 (Ortho to F)
Quaternary (C-

iPr)

127.9 Doublet (d) 8.0 C3 (Meta to F) CH Aromatic

124.7 Doublet (d) 3.5 C4 (Para to F) CH Aromatic

130.0 Doublet (d) 4.5 C5 (Meta to F) CH Aromatic

115.5 Doublet (d) 23.0 C6 (Ortho to F) CH Aromatic

27.0 Doublet (d) ~2.0 Isopropyl CH Methine

22.5 Singlet (s) - Isopropyl CH Methyl

NMR Assignment Logic Diagram
The following decision tree outlines the logic for assigning the aromatic carbons based on C-F

coupling magnitude.
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Analyze 13C Spectrum
(Aromatic Region)

Measure J(C-F) Coupling

J ~ 240-250 Hz

Largest Splitting

J ~ 15-25 Hz

Medium Splitting

J ~ 3-8 Hz

Small Splitting

C1 (Attached to F)
~160 ppm

Ortho Carbons
(C2 & C6)

Meta/Para Carbons
(C3, C4, C5)

Distinguish C2 vs C6

C2 (Substituted)
~136 ppm (Quaternary)

Downfield shift
(Alkyl effect)

C6 (Unsubstituted)
~115 ppm (CH)

Upfield shift
(Ortho-F shielding)

Click to download full resolution via product page

Caption: Logic flow for assigning aromatic

C signals based on Magnitude of C-F coupling constants (

).

Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Prepare a high-concentration sample for
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C detection while minimizing solvent viscosity effects.

Material: Weigh 20-30 mg of 2-fluorocumene (liquid) into a clean vial.

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% v/v TMS.

Filtration: If the neat liquid appears cloudy, filter through a small plug of glass wool into the

NMR tube (5 mm precision tube).

Acquisition:

H: 16 scans, 1 second relaxation delay.

C: 512-1024 scans (due to splitting reducing peak height), 2 second relaxation delay.

F: Run uncoupled first, then proton-decoupled if broadband decoupling is available.

Protocol B: GC-MS Analysis
Objective: Confirm purity and fragmentation pattern.

Dilution: Dilute 1

L of neat 2-fluorocumene in 1.5 mL of HPLC-grade Dichloromethane (DCM).

Injection: 1

L split injection (Split ratio 50:1).

Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25

m film).

Temperature Program:

Hold 50°C for 2 min.

Ramp 15°C/min to 250°C.
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Hold 3 min.

Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40-300 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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